1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene
Overview
Description
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H11F2NO2S It is characterized by the presence of two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene typically involves multiple steps, starting from commercially available precursorsThis can be achieved using various difluoromethylation reagents under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to meet industrial demands. Optimization of reaction conditions and the use of efficient catalysts would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the isocyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical probes and imaging agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(isocyanomethyl)benzene: Lacks the tosyl group, which can affect its reactivity and applications.
1,3-Difluoro-2-(isocyano(phenyl)methyl)benzene: Contains a phenyl group instead of a tosyl group, leading to different chemical properties.
Uniqueness
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene is unique due to the presence of both the difluoromethyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1,3-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)14-12(16)4-3-5-13(14)17/h3-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVJWVIFPCZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC=C2F)F)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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